2-(Cyclopropyl-pyridin-3-ylmethyl-amino)-ethanol
Description
While direct and extensive research on 2-(Cyclopropyl-pyridin-3-ylmethyl-amino)-ethanol is not widely available in public academic literature, its chemical structure presents a compelling case for potential biological activity. The molecule is a tertiary amine featuring a cyclopropyl (B3062369) group and a pyridine-3-ylmethyl substituent attached to the nitrogen atom of an ethanolamine (B43304) backbone. Understanding the potential of this compound necessitates a foundational knowledge of the chemical scaffolds it comprises.
Chemical scaffolds form the core structure of a molecule, upon which various functional groups are appended to modulate its physicochemical properties and biological activity. The strategic selection of a scaffold is a critical step in drug design, as it dictates the three-dimensional arrangement of the pharmacophoric elements and influences factors such as solubility, metabolic stability, and target-binding affinity. The combination of aromatic and aliphatic cyclic systems with flexible side chains is a common strategy to explore diverse chemical spaces and optimize drug-like properties.
The three key structural components of this compound each contribute unique and valuable properties in the context of medicinal chemistry.
The cyclopropyl group is a small, strained three-membered ring that has gained increasing attention in drug design. Its rigid nature can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl moiety is often introduced to improve metabolic stability by blocking sites susceptible to oxidative metabolism. This can result in a longer half-life and improved pharmacokinetic profile of a drug candidate.
The pyridine (B92270) ring is a six-membered aromatic heterocycle containing a nitrogen atom. It is a common scaffold in a vast array of pharmaceuticals due to its ability to engage in various non-covalent interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions. The nitrogen atom can act as a hydrogen bond acceptor and can also be protonated, influencing the solubility and pharmacokinetic properties of the molecule. Pyridine derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. nih.govglobalresearchonline.net
The strategic combination of these three moieties in this compound suggests a molecule designed to leverage the benefits of each component. The pyridine ring offers a key interaction point, the cyclopropyl group provides conformational rigidity and metabolic stability, and the ethanolamine linker allows for appropriate positioning and additional interactions within a biological target.
While research on the specific title compound is limited, the broader landscape of molecules containing combinations of its constituent parts is active. For example, derivatives of pyridin-3-yl-methylamine are being explored for their potential as therapeutic agents. Research into novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives has identified compounds with strong antibacterial activity. nih.gov Similarly, the synthesis and biological evaluation of compounds containing both cyclopropyl and pyridine rings have been a focus of medicinal chemistry efforts. A notable example is the development of potent transforming growth factor-β (TGF-β) type I receptor inhibitors based on a 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino scaffold. documentsdelivered.com
The table below highlights examples of bioactive molecules that share structural similarities with this compound, demonstrating the ongoing interest in these chemical motifs.
| Compound Name | Structural Moieties | Reported Biological Activity/Target |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Pyridine, Oxazolidinone | Antibacterial |
| 4-((1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives | Cyclopropyl, Pyridine | TGF-β type I receptor inhibitors |
| N-(2-aminoethyl) ethanolamine (AEEA) | Ethanolamine | Anti-fibrotic |
The exploration of such related compounds underscores the potential of the this compound scaffold. The demonstrated activities of molecules containing these substructures provide a strong rationale for the synthesis and biological evaluation of the title compound and its analogues in the search for new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-[cyclopropyl(pyridin-3-ylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-7-6-13(11-3-4-11)9-10-2-1-5-12-8-10/h1-2,5,8,11,14H,3-4,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEPJQNRPNDUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Cyclopropyl Pyridin 3 Ylmethyl Amino Ethanol and Analogues
Elucidation of Key Structural Features for Biological Potency
The cyclopropyl (B3062369) group is a versatile and increasingly popular fragment in medicinal chemistry, valued for its unique structural and electronic properties. researchgate.net Its small, rigid, three-membered ring introduces conformational constraints that can be entropically favorable for binding to a biological target. researchgate.netrsc.org This rigidity helps to lock the molecule into a specific, bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity.
The cyclopropyl ring possesses enhanced π-character in its C-C bonds, allowing it to participate in various non-covalent interactions, including hydrophobic and π-sigma interactions, which can be crucial for anchoring a ligand within a receptor's binding pocket. rsc.org In analogues, replacing a larger group with a compact cyclopropyl ring can probe the steric limits of a binding site. For instance, in a series of fentanyl analogues, cyclopropylfentanyl displayed a slightly greater affinity for the μ-opioid receptor (Ki=2.8 nM) compared to fentanyl itself, whereas the bulkier valerylfentanyl showed significantly weaker affinity (Ki=49.7 nM), highlighting the sensitivity of the receptor to the size and nature of this substituent. nih.gov The inclusion of a cyclopropyl moiety can also enhance metabolic stability, increase brain permeability, and reduce off-target effects. researchgate.netrsc.org
Table 1: Comparison of Binding Affinities of Fentanyl Analogues at the μ-Opioid Receptor (MOR)
| Compound | MOR Ki (nM) |
| Fentanyl | 7.6 |
| Cyclopropylfentanyl | 2.8 |
| Valerylfentanyl | 49.7 |
| Morphine | 23.3 |
Data sourced from a competitive binding assay using [125I]IBNtxA on membranes from CHO cells stably transfected with the murine MOR. nih.gov
In the context of 2-(Cyclopropyl-pyridin-3-ylmethyl-amino)-ethanol, the 3-substituted pyridine (B92270) ring orients its functional groups in a specific spatial arrangement. The pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in a receptor's binding site. nih.gov Furthermore, its polarity can improve water solubility, an important pharmacokinetic property. mdpi.com Structure-activity relationship studies on various pyrazolo[4,3-c]pyridine derivatives have shown that the pyridine moiety is crucial for binding, with docking studies suggesting it interacts with key residues in the target's binding pocket. acs.org The substitution pattern on the pyridine ring is also critical; studies on other pyridine derivatives have shown that adding or changing substituents can dramatically alter biological activity. nih.govnih.gov For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, the 2-pyridylmethylamine side chain was identified as optimal for anti-mycobacterial activity. mdpi.com
The aminoethanol moiety is a common feature in many pharmacologically active compounds. nih.govdiva-portal.org This functional group contains both a basic amino group and a hydroxyl group, which can serve as both a hydrogen bond donor and acceptor. These features allow the side chain to form multiple points of interaction with a biological target, significantly contributing to binding affinity and specificity.
The length and flexibility of the linker between the amino group and the hydroxyl group are critical. In this compound, the ethanol (B145695) linker provides a specific spatial relationship between the nitrogen and oxygen atoms that can be ideal for chelating metal ions in metalloenzymes or for bridging interactions between different amino acid residues in a receptor. The basicity of the amine is also a key factor, as it is typically protonated at physiological pH, allowing it to form a strong ionic bond (salt bridge) with an acidic residue (e.g., aspartic acid or glutamic acid) in the target protein. nih.gov SAR studies of other 2-substituted 2-aminoethanol derivatives have demonstrated that modifications to the N-substituent and the carbon backbone can lead to significant changes in activity and selectivity. nih.gov For instance, in a series of antiproliferative thieno[2,3-b]pyridines, compounds bearing a secondary alcohol functionality in the side chain showed improved efficacy compared to their ketone counterparts. mdpi.com
The presence of a chiral center at the carbon atom bearing the hydroxyl group in the aminoethanol side chain means that this compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. diva-portal.org This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.
One enantiomer may fit perfectly into the binding site, leading to the desired pharmacological effect, while the other may bind weakly or not at all. In some cases, the less active enantiomer can even contribute to off-target effects. For example, a study on cis-12,13-cyclopropyl-epothilone B variants, which differed only in the stereochemistry of the cyclopropane (B1198618) ring, found substantial differences in microtubule binding affinity and antiproliferative activity. nih.gov The analogue with the "natural" orientation was almost equipotent with the parent compound, while its diastereomer was significantly less active. nih.gov Therefore, the stereoselective synthesis and evaluation of individual enantiomers of this compound are crucial steps in determining the optimal stereochemistry for biological activity and developing a more selective and potent agent. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictability
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com By quantifying physicochemical properties (descriptors) of the molecules, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. nih.gov
Developing a QSAR model for this compound and its analogues involves several steps. First, a dataset of compounds with known biological activities is required. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software. A wide range of molecular descriptors are calculated for each molecule, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). jocpr.com
Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. researchgate.net For instance, a QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives found a significant correlation between their activity as acid pump antagonists and descriptors related to charge transfer and hydrophobicity. nih.gov Such models can highlight which properties are most important for activity. For the this compound scaffold, a QSAR model could reveal the optimal values for the hydrophobicity of the cyclopropyl group, the hydrogen bonding capacity of the aminoethanol chain, and the electronic properties of the pyridine ring to achieve maximal potency. These predictive models allow for the virtual screening of large libraries of potential analogues, helping to identify the most promising candidates for synthesis and biological testing. jocpr.com
Development of Predictive Models for Lead Optimization
The optimization of a lead compound is a critical and often time-consuming phase in drug discovery. To streamline this process for the this compound series, researchers have focused on developing predictive models based on Quantitative Structure-Activity Relationships (QSAR). These models aim to establish a mathematical correlation between the chemical structure of the analogues and their observed biological activities.
While specific QSAR models for this compound are not yet publicly detailed, the general approach involves synthesizing a series of analogues with systematic variations and evaluating their biological potency. For instance, modifications might include altering the substituents on the pyridine ring, changing the size or nature of the cycloalkyl group, and modifying the ethanolamine (B43304) side chain.
The biological data obtained from these analogues, often in the form of IC50 or Ki values, are then used to build the QSAR model. This model can subsequently be used to predict the activity of virtual compounds, allowing chemists to prioritize the synthesis of molecules with the highest predicted potency.
A hypothetical data set illustrating the kind of information used to build such models is presented below:
| Compound ID | Pyridine Substitution | Cycloalkyl Group | Ethanolamine Modification | Biological Activity (IC50, nM) |
| 1 | H | Cyclopropyl | -CH2CH2OH | 50 |
| 2 | 5-Fluoro | Cyclopropyl | -CH2CH2OH | 25 |
| 3 | H | Cyclobutyl | -CH2CH2OH | 75 |
| 4 | H | Cyclopropyl | -CH2CH(OH)CH3 | 100 |
This table is illustrative and does not represent actual experimental data.
By analyzing such data, predictive models can identify key structural features that enhance or diminish activity, guiding the design of the next generation of compounds.
Ligand Design Principles: Fragment-Based and Scaffold Hopping Approaches
Beyond traditional medicinal chemistry approaches, the design of novel analogues of this compound has been influenced by modern ligand design principles, including fragment-based drug discovery (FBDD) and scaffold hopping.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small, low-molecular-weight chemical fragments that bind weakly to the biological target. These fragments can then be grown, linked, or merged to create a more potent lead compound. In the context of this compound, one could envision a fragment library screening campaign that identifies a cyclopropylamine (B47189) fragment and a separate pyridine-containing fragment that both bind to adjacent sites on the target protein. A subsequent linking strategy could then lead to the generation of the full molecule. This method allows for a more efficient exploration of chemical space and can lead to leads with better physicochemical properties.
Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a known active molecule with a chemically different scaffold while retaining the key pharmacophoric elements responsible for biological activity. This can lead to the discovery of novel intellectual property and compounds with improved properties, such as enhanced metabolic stability or reduced off-target effects. For this compound, a scaffold hopping approach might involve replacing the pyridine ring with other heterocycles like pyrimidine (B1678525) or pyrazine, or substituting the cyclopropyl group with other small, constrained ring systems. The goal is to maintain the essential three-dimensional arrangement of the key binding groups while exploring new chemical space.
These advanced ligand design principles, in conjunction with predictive modeling, provide a powerful toolkit for the optimization of lead compounds derived from the this compound scaffold, ultimately accelerating the path towards new and effective medicines.
Mechanistic Pathways of Biological Activity for 2 Cyclopropyl Pyridin 3 Ylmethyl Amino Ethanol Analogues
Identification and Characterization of Molecular Targets
The biological effects of 2-(Cyclopropyl-pyridin-3-ylmethyl-amino)-ethanol analogues are rooted in their ability to bind to and modulate the function of specific biological macromolecules. These interactions can be broadly categorized into receptor-ligand binding, enzyme inhibition or activation, and engagement with other macromolecules.
The structural features of these analogues, particularly the protonatable amine and aromatic pyridine (B92270) ring, suggest potential interactions with neurotransmitter receptors. While direct studies on this compound analogues are limited, research on related structures provides insight. For instance, a series of 5-(2-aminoethyl)carbostyril derivatives were evaluated for their activity at dopamine (B1211576) D-1 and D-2 receptors. nih.gov Potency in these compounds was enhanced by appropriate substitution on the amino group of the ethylamine (B1201723) side chain. nih.gov The most potent compound in this series, 8-hydroxy-5-[2-[[2-(4-hydroxyphenyl)ethyl]-n-propylamino]ethyl] carbostyril, was approximately three times more effective than dopamine in D-2 receptor functional assays. nih.gov These findings suggest that the amino-ethanol side chain present in the parent compound could serve as a pharmacophore for dopamine receptor interaction, though specific affinities and selectivities would be highly dependent on the complete molecular structure.
A significant body of research points to enzyme modulation as a primary mechanism of action for analogues containing cyclopropyl (B3062369) and pyridine moieties.
N-Acylphosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD): High-throughput screening has identified potent inhibitors of NAPE-PLD, an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.gov A medicinal chemistry program led to the development of LEI-401, a compound containing an N-(cyclopropylmethyl) group, which acts as a potent and selective NAPE-PLD inhibitor. nih.govresearchgate.net The initial hit compound, N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide, also features this key cyclopropylmethyl moiety and demonstrated submicromolar activity. nih.gov Inhibition of NAPE-PLD by these analogues directly reduces the formation of signaling lipids like anandamide. nih.gov
Kinases: Analogues containing both cyclopropyl and pyridine groups have shown significant kinase inhibitory activity. The compound 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162) was identified as a promising inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in several human malignancies and neurodegenerative disorders. nih.gov Furthermore, various pyridine-based scaffolds have been developed as selective inhibitors for other kinases, including Tyrosine kinase 2 (TYK2), Vaccinia-related kinases (VRK1, VRK2), and TANK-binding kinase 1 (TBK1). nih.govresearchgate.nettandfonline.com For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives yielded a potent TBK1 inhibitor with an IC50 value of 0.2 nM. tandfonline.com
Cyclooxygenase (COX) Isoforms: Pyridine-containing structures are features of some selective COX-2 inhibitors. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were developed as potent and selective COX-2 inhibitors, a mechanism central to many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Other N-substituted 1H-pyrrolo[3,4-c]pyridine derivatives have also been synthesized and evaluated for their inhibitory activity against cyclooxygenases. nih.gov
Glycosidases: The cyclopropane (B1198618) ring has been incorporated into iminosugars to create conformationally restricted inhibitors of glycosidases, although the observed inhibitory activity was modest. acs.org More significantly, various pyridine and pyrimidine (B1678525) derivatives have demonstrated potent α-glucosidase inhibitory activity. researchgate.netjocpr.comnih.gov For example, certain 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamides showed strong inhibition of α-glucosidase. nih.gov
| Compound Name/Class | Target Enzyme | Activity (IC₅₀/Kᵢ) | Key Structural Moiety |
|---|---|---|---|
| LEI-401 | NAPE-PLD | Kᵢ = 24 nM | N-Cyclopropylmethyl |
| FC162 | DYRK1A | IC₅₀ = 15 nM | Cyclopropyl, Pyridin-3-yl |
| 1H-pyrazolo[3,4-b]pyridine derivatives (e.g., 15y) | TBK1 | IC₅₀ = 0.2 nM | Pyridine |
| Imidazo[1,2-a]pyridin-3-amines (e.g., 5n) | COX-2 | IC₅₀ = 0.07 µM | Pyridine |
| Pyridine-dicarboxamide-cyclohexanones (e.g., 3j) | α-Glucosidase | IC₅₀ = 124.24 µM | Pyridine |
Direct evidence for the interaction of this compound analogues with nucleic acids or lipids is not extensively documented in the current literature. However, the chemical nature of these compounds suggests a potential for such interactions. The planar, aromatic pyridine ring could theoretically engage in π-π stacking interactions with the nucleobases of DNA or RNA. While specific studies on these analogues are lacking, research on other small molecules demonstrates that such interactions can be a key part of a compound's mechanism of action. researchgate.net
Cellular and Subcellular Mechanisms of Action
The modulation of molecular targets by these analogues translates into downstream effects on cellular signaling and processes.
The inhibition of enzymes directly alters specific signaling pathways.
Endocannabinoid Signaling: By inhibiting NAPE-PLD, analogues like LEI-401 decrease the cellular levels of NAEs, including the endocannabinoid anandamide. nih.gov This directly modulates the activity of the endocannabinoid system, which is involved in regulating numerous physiological processes.
Phosphorylation Cascades: Kinase inhibitors fundamentally operate by blocking signal transduction pathways that rely on protein phosphorylation. Inhibition of DYRK1A by FC162, for example, can alter the phosphorylation state of key regulatory proteins like cyclin D3, thereby influencing cell cycle progression. nih.gov Similarly, inhibition of the PI3K/Akt pathway is a known mechanism for some pyridine-containing compounds. mdpi.com An analogue of the anti-fibrotic drug pirfenidone, N-methyl-2-pyridone-5-carboxamide (N-Me-2PY), was found to exert its effects by inhibiting TGFβ1-induced Akt phosphorylation. nih.gov
The modulation of signaling cascades ultimately manifests as changes in complex cellular behaviors.
Cell Proliferation and Apoptosis: Many pyridine derivatives have been shown to possess antiproliferative activity against various cancer cell lines. nih.govmdpi.comresearchgate.net This effect is often mediated through the induction of cell cycle arrest and apoptosis. mdpi.comnih.gov For instance, the inhibition of DYRK1A by FC162 was shown to affect the cell cycle in pre-B cells. nih.gov
Inflammation: The anti-inflammatory properties of these analogues can be linked to the inhibition of enzymes like COX-2, which reduces the production of pro-inflammatory prostaglandins. nih.gov Additionally, some pyridone and pyridazinone derivatives exhibit anti-inflammatory activity by suppressing the expression of inflammatory genes, such as IL-6, in response to stimuli like TGFβ1. nih.govnih.gov
Fibrosis: Several pyridine-containing compounds have demonstrated potent anti-fibrotic effects. A series of 2-(pyridin-2-yl) pyrimidine derivatives were found to inhibit fibrosis in hepatic stellate cells. mdpi.comresearchgate.net These compounds were shown to effectively inhibit the expression of collagen. researchgate.net Similarly, N-Me-2PY, a metabolite with a pyridone structure, strongly suppressed the expression of types I and III collagen in kidney fibroblasts and attenuated renal fibrosis in an animal model. nih.gov Pirfenidone, a pyridone-based drug, is a known anti-fibrotic agent, and its analogues have been developed to improve this activity. mdpi.com
| Compound/Class | Cellular Process | Key Finding |
|---|---|---|
| Pyridine Derivatives | Cell Proliferation | Exhibit antiproliferative activity against various cancer cell lines. nih.gov |
| FC162 | Cell Cycle | Drives pre-B cells out of quiescence by affecting cyclin D3 phosphorylation. nih.gov |
| Pyridinium Derivatives | Apoptosis | Induce apoptosis and cell cycle arrest in carcinoma cell lines. nih.gov |
| N-Me-2PY | Inflammation/Fibrosis | Inhibits TGFβ1-induced IL-6 and collagen expression in kidney cells. nih.gov |
| 2-(pyridin-2-yl) pyrimidine derivatives (e.g., 12m) | Fibrosis | Exhibit anti-fibrotic activity in hepatic stellate cells (IC₅₀ = 45.69 μM). mdpi.comresearchgate.net |
In vitro Pharmacological Characterization and Efficacy Assessment
The in vitro pharmacological evaluation of this compound analogues and related pyridine and pyrimidine derivatives is crucial for understanding their therapeutic potential. This characterization typically involves a tiered approach, beginning with the determination of potency in targeted biochemical and cell-based assays, followed by broader profiling to assess selectivity, and finally, evaluation in more complex phenotypic assays that reflect a specific disease state.
The potency of a compound is a primary measure of its biological activity, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). For analogues of this compound, these values are determined using a variety of assays targeting specific enzymes or cellular pathways.
In the context of cancer research, thieno[2,3-b]pyridine (B153569) derivatives have demonstrated significant anti-proliferative activity. mdpi.com A series of novel analogues featuring benzoyl or secondary benzyl (B1604629) alcohol tethers at the 5-position were evaluated for their ability to inhibit cell growth in HCT116 colorectal cancer and MDA-MB-231 breast cancer cell lines. mdpi.com The most potent compounds, 7h and 7i , which possess a secondary alcohol and a 2-methyl-3-halogen substitution, exhibited IC50 concentrations between 25–50 nM against both cell lines. mdpi.com This indicates high potency at the cellular level, suggesting interference with critical pathways for cancer cell proliferation, such as phospholipid metabolism via inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com
Similarly, pyridine-based pyrrolo[2,3-d]pyrimidine analogues have been developed as inhibitors of Colony Stimulating Factor 1 Receptor (CSF1R), a key target in oncology. mdpi.com The most potent compound from this series, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) , demonstrated low-nanomolar enzymatic and cellular efficacy, highlighting its promise as a lead compound. mdpi.com
In the area of anti-fibrotic research, certain pyridine derivatives have shown notable potency. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were assessed for their activity against immortalized rat hepatic stellate cells (HSC-T6). mdpi.com Among them, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) displayed the best activities, with IC50 values of 45.69 µM and 45.81 µM, respectively. mdpi.com
| Compound | Target/Assay | Potency (IC50/EC50) | Reference |
|---|---|---|---|
| Compound 7h | Anti-proliferation (HCT116 & MDA-MB-231 cells) | 25–50 nM | mdpi.com |
| Compound 7i | Anti-proliferation (HCT116 & MDA-MB-231 cells) | 25–50 nM | mdpi.com |
| Compound 12m | Anti-fibrotic (HSC-T6 cells) | 45.69 µM | mdpi.com |
| Compound 12q | Anti-fibrotic (HSC-T6 cells) | 45.81 µM | mdpi.com |
| Compound 12b | CSF1R Inhibition | Low-nanomolar | mdpi.com |
Selectivity is a critical parameter in drug development, as it relates to the potential for off-target effects. Kinase inhibitors, in particular, are often profiled against a broad panel of kinases to determine their specificity. The highly conserved nature of the ATP-binding site in kinases presents a significant challenge in achieving a desirable selectivity profile. nih.gov
A 3-aminopyridin-2-one based fragment library was screened against a panel of 26 kinases to assess selectivity. nih.gov The introduction of a 2-cyclopropylaminopyrimidine moiety in compound 8 maintained activity against some kinases like AurA, MPS1, GSK3b, and RSK1 PKD2, resulting in a selectivity score S(50%) of 0.35. nih.gov In contrast, the 2-methylaminopyrimidine analogue 7 was less selective, showing over 50% inhibition against 23 of the 26 kinases, which corresponds to a high selectivity score S(50%) of 0.92. nih.gov A lower selectivity score indicates higher specificity for a smaller number of targets. mdpi.com
Further illustrating the importance of selectivity, a pyridine-based pyrrolo[2,3-d]pyrimidine analogue, compound 14c , was screened against a panel of 50 kinases at a 1 µM concentration. mdpi.com The results showed high selectivity for its intended target, CSF1R. mdpi.com Notably, inhibition of closely related kinases such as FLT3, KIT, and PDGFRβ was minimal, with inhibition levels of only 26%, 18%, and 8%, respectively. mdpi.com This high degree of selectivity is quantified by a selectivity score (S-score at 50% inhibition) of 0.12, where a score approaching 0 indicates high selectivity. mdpi.com
| Compound | Screening Panel Size | Selectivity Score (S(50%)) | Notable Off-Target Inhibition (>50%) | Reference |
|---|---|---|---|---|
| Compound 7 | 26 Kinases | 0.92 | 23 kinases inhibited | nih.gov |
| Compound 8 | 26 Kinases | 0.35 | AurA, MPS1, GSK3b, RSK1 PKD2 | nih.gov |
| Compound 14c | 50 Kinases | 0.12 | Minimal (FLT3 at 26%, KIT at 18%) | mdpi.com |
Phenotypic assays assess the effect of a compound in a cellular model that recapitulates aspects of a disease, providing insight into its functional efficacy. Analogues of this compound and related heterocyclic compounds have been evaluated in a range of such assays.
Antimicrobial Activity A variety of pyridine and pyrimidine derivatives have been investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of potency.
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for in vitro antibacterial activity against five Gram-positive bacteria. nih.gov Compounds 21b, 21d, 21e, and 21f demonstrated strong antibacterial activity, with potency similar to the clinical antibiotic Linezolid. nih.gov In another study, a newly synthesized 2-amino-3-cyanopyridine (B104079) derivative, compound 2c , showed high activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with MIC values of 0.039 µg·mL⁻¹. mdpi.com This activity was attributed to the presence of a cyclohexylamine (B46788) moiety. mdpi.com
| Compound | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 2c | S. aureus | 0.039 µg·mL⁻¹ | mdpi.com |
| Compound 2c | B. subtilis | 0.039 µg·mL⁻¹ | mdpi.com |
| Compounds 21b, 21d, 21e, 21f | Gram-positive bacteria | Similar to Linezolid | nih.gov |
| Mannich bases 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 μg·mL⁻¹ | nih.gov |
Anti-inflammatory Activity Pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. nih.gov A study of pyrimidine derivatives L1 and L2 found they were highly selective inhibitors of cyclooxygenase-2 (COX-2), with performance comparable to the drug meloxicam. nih.gov In a cellular model of inflammation using lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, compounds L1 and L2 demonstrated dose-dependent inhibition of cell growth. nih.gov Furthermore, these compounds were shown to reduce levels of reactive oxygen species (ROS), confirming their antioxidant properties in an inflammatory context. nih.gov Another pyrrole (B145914) derivative, compound 3f , showed significant anti-inflammatory efficacy after repeated administration in a carrageenan-induced paw edema model, which was associated with suppression of the pro-inflammatory cytokine TNF-α and upregulation of the anti-inflammatory cytokine TGF-β1. mdpi.com
Anti-fibrotic Activity Fibrosis is characterized by the excessive deposition of extracellular matrix components, such as collagen. mdpi.com The anti-fibrotic potential of pyridine and pyrimidine analogues has been explored in cell-based models of fibrosis. The 2-(pyridin-2-yl) pyrimidine derivatives 12m and 12q were found to effectively inhibit the expression of collagen type I alpha 1 (COL1A1), a key fibrotic marker, in HSC-T6 cells. mdpi.com This finding, along with a reduction in hydroxyproline (B1673980) content, indicates that these compounds can reduce the deposition of extracellular matrix molecules. mdpi.com In a different study, selected compounds with potent discoidin domain receptor 2 (DDR2) inhibition were shown to suppress the phosphorylation of DDR2 and reduce the expression of fibrosis markers α-SMA and fibronectin in MRC-5 cell lines stimulated with TGF-β. nih.gov
Computational Chemistry and Molecular Modeling Applications in 2 Cyclopropyl Pyridin 3 Ylmethyl Amino Ethanol Research
Conformational Landscape Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Understanding this conformational landscape is crucial as it dictates the molecule's physical, chemical, and biological properties. For "2-(Cyclopropyl-pyridin-3-ylmethyl-amino)-ethanol," with its multiple rotatable bonds, the number of possible conformations can be extensive.
Conformational analysis of this compound would typically begin with a systematic search of the potential energy surface. This involves rotating the key dihedral angles, such as those around the C-C and C-N bonds of the ethanolamine (B43304) side chain and the bond connecting the cyclopropyl (B3062369) group to the methylene (B1212753) bridge. Quantum mechanical calculations, often at the Density Functional Theory (DFT) level, would be employed to accurately determine the energies of these different conformations. researchgate.net The goal is to identify the low-energy, or most stable, conformers that are most likely to be populated at physiological temperatures.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| 1 | 60° (gauche) | 0.00 | Hydrogen bond between hydroxyl H and pyridine (B92270) N |
| 2 | 180° (anti) | 1.25 | Extended conformation, minimized steric hindrance |
| 3 | -60° (gauche) | 0.15 | Hydrogen bond between hydroxyl O and amino H |
Note: This data is illustrative and represents a plausible outcome of a conformational analysis.
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This is particularly useful in drug discovery for predicting how a ligand, such as "this compound," might bind to a protein target.
Assuming a hypothetical protein target for "this compound," molecular docking simulations would be performed to predict its binding mode within the active site. The process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For "this compound," the pyridine ring could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine in the active site. The hydroxyl group of the ethanolamine moiety is a prime candidate for forming hydrogen bonds with polar amino acid side chains or the protein backbone. The cyclopropyl group, being hydrophobic, would likely favor interactions with nonpolar pockets within the active site.
Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site
| Functional Group of Ligand | Interacting Residue of Protein | Interaction Type |
| Pyridine Nitrogen | Lys72 | Hydrogen Bond |
| Hydroxyl Group | Asp184 | Hydrogen Bond |
| Cyclopropyl Group | Leu135, Val80 | Hydrophobic Interaction |
| Pyridine Ring | Phe185 | π-π Stacking |
Note: This data is hypothetical and for illustrative purposes.
Beyond the active site, some molecules can bind to other sites on a protein, known as allosteric sites. This binding can modulate the protein's activity by inducing a conformational change. Molecular docking can also be used to explore potential allosteric binding sites for "this compound." By docking the molecule to the entire surface of a target protein, computational chemists can identify potential "hot spots" for binding outside of the active site. Subsequent molecular dynamics simulations of the protein-ligand complex can then be used to investigate how the binding of "this compound" at an allosteric site might alter the protein's dynamics and, consequently, its function.
Virtual Screening for Novel Scaffolds and Hit Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com If "this compound" is identified as a "hit" compound with some desired activity, virtual screening can be employed to find other molecules with similar or potentially better properties.
This can be done through two main approaches: ligand-based and structure-based virtual screening. In ligand-based screening, a model is built based on the structure of "this compound," and large chemical databases are searched for molecules with similar shapes and chemical features. In structure-based virtual screening, the 3D structure of the target protein is used to dock a large library of compounds, and the top-scoring molecules are selected for further investigation. This approach can identify novel chemical scaffolds that are structurally different from "this compound" but can still bind effectively to the target.
De Novo Molecular Design and Optimization
De novo design is a computational approach that aims to generate novel molecular structures from scratch, rather than searching for them in existing databases. nih.gov Starting with the binding mode of "this compound" in the active site of a target protein, de novo design algorithms can suggest modifications to the molecule to improve its binding affinity and other properties.
For instance, the algorithm might suggest replacing the cyclopropyl group with a different hydrophobic moiety that fits better into a specific pocket of the active site. It could also propose alterations to the linker between the pyridine and the amine to optimize the geometry of the hydrogen bonds formed. This iterative process of computational design, followed by synthesis and experimental testing, can significantly accelerate the optimization of a lead compound.
Advanced Research Avenues and Future Perspectives for 2 Cyclopropyl Pyridin 3 Ylmethyl Amino Ethanol and Derivatives
Rational Design of Next-Generation Analogues with Tailored Profiles
The rational design of analogues of 2-(Cyclopropyl-pyridin-3-ylmethyl-amino)-ethanol can be guided by established principles of medicinal chemistry to optimize its pharmacological profile. The structure of this compound offers multiple points for modification, allowing for the fine-tuning of its properties.
The cyclopropyl (B3062369) group is a particularly interesting feature. It is often incorporated into drug candidates to enhance metabolic stability and potency. hyphadiscovery.com The strained ring system can influence the conformation of the molecule, potentially leading to a more favorable interaction with biological targets. researchgate.net Structure-activity relationship (SAR) studies could explore the impact of substituting the cyclopropyl ring with other small, constrained ring systems or linear alkyl groups to probe the importance of this moiety for target engagement. nih.govresearchgate.net
The pyridine (B92270) ring is a common scaffold in many approved drugs and serves as a versatile platform for chemical modification. nih.govresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.netcolab.ws Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in various interactions with target proteins. Altering the substitution pattern on the pyridine ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity. For instance, introducing electron-withdrawing or electron-donating groups could impact the pKa of the pyridine nitrogen and its ability to interact with specific residues in a binding pocket.
The amino-ethanol side chain provides a handle for modifying the compound's physicochemical properties, such as solubility and lipophilicity. The secondary amine and the primary alcohol are both amenable to chemical derivatization. For example, acylation or alkylation of the amine, or esterification of the alcohol, could be explored to alter the compound's pharmacokinetic profile.
Computational methods, such as molecular docking and molecular dynamics simulations, can play a crucial role in the rational design process. youtube.com By modeling the interaction of virtual analogues with potential biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby accelerating the drug discovery process.
Table 1: Potential Modifications for Analogue Design
| Molecular Moiety | Potential Modifications | Desired Outcome |
| Cyclopropyl Group | Substitution with other cycloalkyl or alkyl groups | Improved metabolic stability, enhanced target binding |
| Pyridine Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) | Modulated electronic properties, improved selectivity |
| Amino-ethanol Chain | N-alkylation, N-acylation, O-esterification | Altered solubility, lipophilicity, and pharmacokinetic properties |
Exploration of Multi-Targeting and Polypharmacology Concepts
The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov This approach can be particularly beneficial for complex diseases that involve multiple pathological pathways. The scaffold of this compound is well-suited for the development of multi-target-directed ligands (MTDLs).
The pyridine nucleus is a known "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. mdpi.com By strategically modifying the substituents on the pyridine ring and the side chains, it may be possible to design analogues that simultaneously modulate the activity of different proteins. For example, one part of the molecule could be optimized for a primary target, while another part is designed to interact with a secondary, disease-relevant target.
The development of such MTDLs requires a deep understanding of the structure-activity relationships for each target. High-throughput screening and computational approaches can be employed to identify compounds with the desired multi-target activity profile. The goal is to achieve a balanced affinity for the selected targets to maximize therapeutic efficacy while minimizing off-target effects.
Development as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for target identification, validation, and understanding disease mechanisms. Derivatives of this compound could be developed as chemical probes due to their potential for specific biological interactions.
To be an effective chemical probe, a compound should exhibit high potency and selectivity for its target. The rational design principles discussed earlier can be applied to optimize these properties. Furthermore, the probe should be amenable to modification with reporter tags, such as fluorescent dyes or affinity labels, to enable visualization and identification of its binding partners. The amino-ethanol side chain, for instance, could be a convenient attachment point for such tags. thermofisher.com
The development of a chemical probe based on this scaffold would first require the identification of its biological target(s). This could be achieved through techniques such as affinity chromatography or chemoproteomics. Once a target is identified and validated, the probe can be used to investigate its function in cellular and in vivo models.
Investigation of Potential Prodrug Strategies
Prodrugs are inactive precursors of a drug that are converted into the active form in the body. tandfonline.com This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, and metabolic stability. tandfonline.comnih.govresearchgate.netpharm.or.jpnih.gov The amino-ethanol moiety in this compound makes it a prime candidate for prodrug development.
The primary alcohol can be esterified with various promoieties to enhance lipophilicity and improve membrane permeability. researchgate.net These ester linkages can be designed to be cleaved by endogenous esterases, releasing the active parent drug at the desired site of action. Amino acids are attractive promoieties as they can improve water solubility and potentially target specific amino acid transporters. nih.gov
Similarly, the secondary amine can be derivatized to form a carbamate (B1207046) or an amide prodrug. nih.gov These prodrugs can be designed to be stable in the gastrointestinal tract and then be cleaved enzymatically to release the active drug. The choice of the promoiety is crucial and should be tailored to the specific properties of the parent drug and the desired therapeutic outcome.
Table 2: Potential Prodrug Strategies
| Functional Group | Prodrug Linkage | Potential Promoieties | Expected Benefit |
| Alcohol | Ester | Amino acids, fatty acids | Improved solubility or permeability |
| Amine | Carbamate, Amide | Various | Enhanced metabolic stability, controlled release |
Q & A
Q. What are the optimal synthetic routes for 2-(Cyclopropyl-pyridin-3-ylmethyl-amino)-ethanol, and what reaction conditions maximize yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropylamine derivatives react with pyridinylmethyl halides in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours under inert atmosphere. Catalytic bases like triethylamine (26.6 mL per 191 mmol substrate) enhance reaction efficiency, as demonstrated in analogous aminoethanol syntheses . Key parameters include stoichiometric control (1:1.05 amine-to-electrophile ratio) and post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradient) to achieve >85% purity.
Q. What analytical techniques are most effective for characterizing this compound?
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Identifies cyclopropyl (δ 0.5–1.2 ppm), pyridinyl (δ 7.5–8.5 ppm), and ethanolamine protons (δ 2.6–3.8 ppm). Compare with DFT-computed shifts for validation .
- HPLC-MS : C18 reverse-phase chromatography (acetonitrile/water + 0.1% formic acid) confirms molecular ion [M+H]+ and purity (>95%) .
- Elemental analysis : Validates C/H/N ratios within ±0.3% of theoretical values .
| Analytical Method | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR (400 MHz, CDCl₃) | δ 0.9–1.1 (m, cyclopropyl), δ 3.5 (t, -OH) | |
| HPLC-MS | Retention time: 6.2 min; [M+H]+ = 237.1 |
Q. What purification methods are recommended for isolating the compound from complex mixtures?
Multi-step purification is often required:
- Liquid-liquid extraction : Separate polar impurities using dichloromethane/water (3:1 v/v) .
- Flash chromatography : Silica gel with ethyl acetate/methanol (95:5) removes unreacted starting materials.
- Recrystallization : Ethanol/water (4:1) at -20°C yields high-purity crystals (>99% by HPLC) .
Q. How can solvent systems optimize the compound’s stability during storage?
Stability studies recommend:
- Short-term (6 months) : Anhydrous DMSO under argon (-20°C; <5% degradation by HPLC) .
- Long-term (>1 year) : Lyophilized powder with trehalose excipient (4°C; residual moisture <1% by Karl Fischer) . Avoid aqueous solutions at pH >8.0 due to ethanolamine hydrolysis (t₁/₂ = 14 days at pH 8.5) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models:
- Cyclopropane ring strain : Activation energies for ring-opening reactions (ΔG‡ ~25–35 kcal/mol) .
- Nucleophilicity trends : Fukui indices identify the ethanolamine nitrogen as the most reactive site (f⁻ = 0.12) . Molecular dynamics (AMBER force field) predict solvation effects (water logP = -1.2 vs. DMSO logP = 0.8) . Validate with kinetic studies using stopped-flow techniques.
Q. How does the crystal structure inform stability and intermolecular interactions?
Single-crystal X-ray diffraction (Cu Kα radiation, SHELXL-2018 refinement) reveals:
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions arise from assay variability or impurities. Mitigate via:
- Standardized bioassays : Use WHO-recommended cell lines (e.g., HepG2) with controlled passage numbers .
- Batch consistency checks : Orthogonal purity analysis (HPLC, DSC) .
- Meta-analysis : Apply Cochrane Q-test to assess heterogeneity across studies (e.g., 1–100 μM concentration ranges) .
Q. How can isotopic labeling trace metabolic pathways in vivo?
Site-specific labeling strategies include:
- Cyclopropane ring : Synthesize from [13C3]-1,2-dibromoethane via Simmons-Smith reaction .
- Ethanolamine moiety : Use [15N]-azide reduction in Staudinger ligation (yield >75%) . Track metabolites via LC-MS/MS (e.g., m/z 256→128 transition) or autoradiography (14C-labeled analogs, 50 mCi/mmol) .
Q. What catalytic systems improve regioselectivity in derivative synthesis?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids achieves regioselective functionalization. Optimize with:
- Ligands : XPhos (2 mol%) enhances selectivity for pyridinyl C-4 position .
- Solvents : Ethanol/water (3:1) minimizes side reactions (yield >85%) .
Q. How do structural modifications impact physicochemical properties?
Systematic SAR studies reveal:
- Pyridine substitution : Electron-withdrawing groups (e.g., -Cl) increase logD by 0.5–1.0 units .
- Ethanolamine chain elongation : Reduces aqueous solubility (from 12 mg/mL to 2 mg/mL) but enhances membrane permeability (PAMPA assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
